Regadenoson

Catalog No.
S541166
CAS No.
313348-27-5
M.F
C15H18N8O5
M. Wt
390.35 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Regadenoson

CAS Number

313348-27-5

Product Name

Regadenoson

IUPAC Name

1-[6-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-N-methylpyrazole-4-carboxamide

Molecular Formula

C15H18N8O5

Molecular Weight

390.35 g/mol

InChI

InChI=1S/C15H18N8O5/c1-17-13(27)6-2-19-23(3-6)15-20-11(16)8-12(21-15)22(5-18-8)14-10(26)9(25)7(4-24)28-14/h2-3,5,7,9-10,14,24-26H,4H2,1H3,(H,17,27)(H2,16,20,21)

InChI Key

LZPZPHGJDAGEJZ-UHFFFAOYSA-N

SMILES

CNC(=O)C1=CN(N=C1)C2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N

Solubility

Soluble in DMSO, not in water

Synonyms

Regadenoson; CVT-3146; CVT 3146; CVT3146; Lexiscan.

Canonical SMILES

CNC(=O)C1=CN(N=C1)C2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N

Description

The exact mass of the compound Regadenoson is 390.14002 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Stress Testing with Regadenoson

Traditionally, exercise testing has been the preferred method to induce stress on the heart during MPI. However, exercise isn't always feasible for some patients. This is where regadenoson comes in. It acts as a selective A2A adenosine receptor agonist, mimicking the effects of adenosine, a natural molecule involved in regulating blood flow. By stimulating these receptors, regadenoson dilates coronary arteries, increasing blood flow to the heart muscle in a similar way to exercise []. This pharmacologic stress approach allows for the evaluation of Myocardial Perfusion Reserve (MPR), which indicates the heart's ability to increase blood flow in response to stress [].

Studies like ADVANCE-MPI 2 have demonstrated the efficacy of regadenoson in MPI. This double-blind trial compared the use of regadenoson to adenosine in patients undergoing repeat MPI studies. The results showed that both agents were effective in inducing stress for MPI, with regadenoson offering comparable diagnostic accuracy [].

Advantages of Regadenoson in Research

Regadenoson offers several advantages over traditional stress testing methods in research settings:

  • Improved Patient Tolerance: Compared to exercise, regadenoson causes fewer side effects like chest pain, fatigue, and shortness of breath [, ]. This is particularly beneficial for patients with limitations on exercise capacity or pre-existing respiratory conditions like Chronic Obstructive Pulmonary Disease (COPD) [].
  • Standardized Stress Induction: Unlike exercise, which can vary in intensity depending on individual fitness levels, regadenoson provides a more standardized approach to inducing stress, improving the consistency and reproducibility of research data [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-1.5

Exact Mass

390.14002

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (66.67%): Fatal if swallowed [Danger Acute toxicity, oral];
H302 (33.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H310 (33.33%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H312 (66.67%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (33.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (33.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (66.67%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H332 (33.33%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H370 (33.33%): Causes damage to organs [Danger Specific target organ toxicity, single exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Wikipedia

Regadenoson

Biological Half Life

Initial phase: 2-4 minutes; Intermediate phase: 30 minutes (this phase coincides with a loss of the pharmacodynamic effect); Terminal phase: 2 hours

Use Classification

Human drugs -> Rapiscan -> EMA Drug Category
Cardiac therapy -> Human pharmacotherapeutic group
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Doran JA, Sajjad W, Schneider MD, Gupta R, Mackin ML, Schwartz RG.
2: Andrikopoulou E, AlJaroudi WA, Farag A, Lester D, Patel H, Iskandrian AE, Hage
3: Jolly AF, Thomas GS. Intravenous caffeine: An alternative to aminophylline to
4: El-Hajj S, AlJaroudi WA, Farag A, Bleich S, Manaoragada P, Iskandrian AE, Hage
5: Pape M, Zacho HD, Aarøe J, Eggert Jensen S, Petersen LJ. Safety and
6: Reyes E. Regadenoson stress for myocardial perfusion imaging. Future Cardiol.
7: Qamruddin S, Huang HW, Mehra A, Bonyadlou S, Yoon AJ. ST Segment Elevation ECG
8: Jackson S, Anders NM, Mangraviti A, Wanjiku TM, Sankey EW, Liu A, Brem H,
9: Andrikopoulou E, Lloyd SG, Hage FG. Ventricular tachycardia during regadenoson
10: Abdelmoneim SS, Mulvagh SL, Xie F, O'Leary E, Adolphson M, Omer MA, Nhola LF,
11: Hage FG, Ghimire G, Lester D, Mckay J, Bleich S, El-Hajj S, Iskandrian AE.
12: Townsend R, Desai A, Rammelsberg D, Kowalski D, Simmons N, Kitt TM. Safety
13: Doukky R, Fughhi I, Campagnoli T, Wassouf M, Ali A. The prognostic value of
14: Saab R, Zouk AN, Mastouri R, Skaar TC, Philips S, Kreutz RP. AMPD1
15: Janvier L, Pinaquy J, Douard H, Karcher G, Bordenave L. A useful and easy to
16: Thomas GS, Jolly AF, Safani M. When to re-dose regadenoson? J Nucl Cardiol.
17: Brink HL, Dickerson JA, Stephens JA, Pickworth KK. Comparison of the Safety
18: Miller EO, Schwartz RG. Cardiovascular risk assessment with regadenoson SPECT
19: van Nunen LX, Lenders GD, Schampaert S, van 't Veer M, Wijnbergen I, Brueren
20: Lester D, El-Hajj S, Farag AA, Bhambhvani P, Tauxe L, Heo J, Iskandrian AE,

Explore Compound Types